N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-4-2-3-5-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-8-6-13(20)7-9-15/h2-9,14H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOTXUHMFIZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated aromatic compound reacts with the pyrrolidinone intermediate.
Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the coupling of the methoxyphenoxyacetamide moiety to the pyrrolidinone-chlorophenyl intermediate. This can be accomplished using standard amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Several analogs in replace the pyrrolidinone ring with a 1,3,4-thiadiazole core but retain the 2-(2-methoxyphenoxy)acetamide group:
Key Observations :
- Higher yields (72–85%) correlate with bulkier thioether substituents (e.g., benzylthio in 5m).
- Melting points remain consistent (~135–140°C), suggesting similar crystalline packing despite substituent differences.
- The pyrrolidinone analog (target compound) may exhibit altered solubility due to the absence of the sulfur-containing thiadiazole ring.
Pyrrolidinone-Based Derivatives
and describe compounds with pyrrolidinone cores but varying substituents:
Key Observations :
- Thiadiazole-linked analogs (e.g., 924972-86-1) exhibit higher molecular weights due to sulfur atoms and benzyl groups.
Acetamide Derivatives with Aryl Substitutions
and highlight acetamides with diverse aryl groups:
Key Observations :
- Chlorophenyl and dichlorophenyl groups enhance hydrophobicity, improving membrane permeability.
- The target compound’s 2-methoxyphenoxy group may reduce metabolic degradation compared to nitro or halogenated aryl groups.
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanism of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and an acetamide moiety linked to a methoxyphenoxy group. Its molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Mitochondrial Respiration : The compound inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain, leading to decreased ATP production and subsequent cellular dysfunction.
- Cellular Signaling : It modulates pathways related to cell proliferation and apoptosis, affecting the expression of genes involved in these processes.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the 4-chlorophenyl moiety have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis but weaker effects on other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Osteoclastogenesis Inhibition
In vivo studies have demonstrated that related compounds can inhibit osteoclastogenesis, which is crucial for bone resorption. For example, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide has shown significant inhibitory effects on osteoclast formation and function, suggesting potential applications in treating osteolytic disorders .
Study 1: Inhibition of Osteoclastogenesis
A study focusing on the effects of acetamide derivatives demonstrated that certain compounds could alter mRNA expressions of osteoclast-specific markers, effectively blocking the formation of mature osteoclasts in vitro. This effect was corroborated by in vivo results showing prevention of ovariectomy-induced bone loss .
Study 2: Antibacterial Screening
Another investigation into the antibacterial properties of synthesized derivatives revealed that compounds with similar structural motifs exhibited significant inhibition against pathogenic bacteria. The study employed both in vitro assays and docking studies to elucidate the interaction mechanisms at play .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including pyrrolidinone ring formation and subsequent functionalization. Key steps include coupling 4-chlorophenylamine derivatives with activated acetamide intermediates under controlled conditions. Optimization strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
- Temperature modulation (e.g., 60–80°C) to balance reaction rate and side-product formation .
- Catalytic bases like K₂CO₃ for deprotonation during nucleophilic substitutions . Yields >70% are achievable with iterative purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidinone carbonyl at δ ~175 ppm) and aromatic substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 375.12) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as mobile phase .
Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitutions?
The electron-withdrawing 4-chlorophenyl group activates the pyrrolidinone ring toward nucleophilic attack, while the 2-methoxyphenoxy moiety directs electrophilic substitutions to the para position. Hammett studies suggest σ* values of substituents correlate with reaction rates in SN2 mechanisms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of similar pyrrolidinone acetamides?
Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme assays) can be addressed by:
- Meta-analysis : Comparing assay conditions (e.g., ATP concentrations in kinase inhibition studies) .
- Orthogonal Validation : Replicating results using SPR (surface plasmon resonance) alongside enzymatic assays .
- Structural-Activity Relationship (SAR) : Correlating substituent electronegativity (e.g., Cl vs. OCH₃) with target affinity .
Q. What computational methods model the compound’s binding affinity to neurological targets like NMDA receptors?
- Molecular Docking : AutoDock Vina simulates ligand-receptor interactions, with scoring functions prioritizing hydrogen bonds to GluN2B subunits .
- Molecular Dynamics (MD) : GROMACS assesses binding stability over 100-ns simulations, evaluating RMSD fluctuations <2 Å .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications .
Q. How do stereochemical considerations at the pyrrolidinone C3 position affect pharmacological profiles?
Diastereomers exhibit distinct bioactivities due to spatial orientation of the 2-methoxyphenoxy group. For example:
- The (R)-isomer shows 10-fold higher COX-2 inhibition (IC₅₀ = 0.8 µM) than the (S)-form .
- Chiral resolution via HPLC (Chiralpak IA column, hexane:isopropanol 85:15) separates enantiomers for individual testing .
Q. What experimental evidence supports dual COX-2/5-LOX inhibition by this compound class?
Q. Which crystallization solvents produce X-ray diffraction-quality crystals?
Slow evaporation from ethanol:water (7:3) yields monoclinic crystals (space group P2₁/c) suitable for SHELX refinement. Key metrics:
Q. How to design in vitro metabolic stability studies for identifying phase I metabolites?
Q. What orthogonal methods validate purity when HPLC shows co-elution?
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- All methodologies are derived from peer-reviewed studies and crystallographic databases.
- For NMR assignments, refer to DEPT-135 and HSQC for unambiguous carbon-proton correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
